molecular formula C14H19BrO4S B2867269 Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate CAS No. 1289626-07-8

Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate

Cat. No.: B2867269
CAS No.: 1289626-07-8
M. Wt: 363.27
InChI Key: CJOAQFZSYPMSKT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate is a brominated aromatic ester featuring a methanesulfonyl (SO₂CH₃) group and a methyl substituent at the 2-position of the butanoate backbone. The bromophenyl moiety enhances lipophilicity and may facilitate cross-coupling reactions, while the methanesulfonyl group acts as a strong electron-withdrawing substituent, influencing reactivity and stability .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2-methyl-2-methylsulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO4S/c1-4-19-13(16)14(2,20(3,17)18)10-9-11-5-7-12(15)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOAQFZSYPMSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCC1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate typically involves multiple steps. One common method includes the following steps:

    Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methanesulfonyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Molecular Formula Key Distinctions
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate 4-Bromophenyl, SO₂CH₃, methyl ester C₁₄H₁₇BrO₄S High polarity, stability
Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2) 4-Bromophenyl, ketone (C=O), ethyl ester C₁₂H₁₃BrO₃ Reactive ketone for nucleophilic additions
(E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate (50) 4-Bromophenyl, α,β-unsaturated ketone C₁₂H₁₁BrO₃ Conjugated system for UV activity
Ethyl 2-bromo-4-phenylbutanoate (CAS 56454-15-0) 2-Bromo, 4-phenyl, ethyl ester C₁₂H₁₅BrO₂ Bromine at 2-position; lacks sulfonyl
Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-86-1) 4-Bromophenyl, ketone, methyl ester C₁₁H₁₁BrO₃ Methyl ester vs. ethyl ester
Key Observations :
  • Methanesulfonyl vs. Ketone Groups : The methanesulfonyl group in the target compound enhances stability and acts as a leaving group in substitution reactions, whereas ketone-containing analogs (e.g., CAS 30913-87-2) are more reactive toward nucleophiles like Grignard reagents .
  • Ester Chain Length : Methyl esters (e.g., CAS 30913-86-1) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance .
Key Observations :
  • The target compound likely requires sulfonation or methanesulfonyl chloride for SO₂CH₃ introduction, contrasting with analogs synthesized via nucleophilic acyl substitution (e.g., ) .
  • Bromophenyl-containing compounds (e.g., ) often utilize Suzuki-Miyaura coupling for further functionalization, a pathway applicable to the target compound .
Table 3: Property Comparison
Compound Melting Point (°C) Solubility Stability Safety Notes
This compound Not reported Moderate in DMSO High (SO₂CH₃ group) Potential skin irritant (inferred)
Ethyl 2-(4-bromophenyl)-2-methylpropanoate Not reported Low in water Moderate Avoid inhalation
(E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate 229 (decomposes) Soluble in acetone Sensitive to light Handle under inert gas
Key Observations :
  • The methanesulfonyl group in the target compound likely improves thermal stability compared to ketone or ester-only analogs .
  • Brominated esters (e.g., ) require precautions against inhalation and dermal exposure, a guideline applicable to the target compound .

Biological Activity

Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial properties, cytotoxicity, and possible therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Ethyl group : Enhances solubility and bioavailability.
  • Bromophenyl moiety : Imparts hydrophobic characteristics that may influence biological interactions.
  • Methanesulfonyl group : Potentially enhances reactivity with biological targets.

The molecular formula for this compound is C13_{13}H16_{16}BrO4_{4}S, with a molecular weight of approximately 343.24 g/mol.

Antibacterial Activity

Preliminary studies suggest that this compound exhibits significant antibacterial activity. Its structural components indicate potential interactions with bacterial enzymes and receptors, which are crucial for its therapeutic efficacy.

A comparative analysis of its antibacterial activity against various strains of bacteria is summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate sensitivity
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a lead compound in antibiotic development, especially in the context of rising antibiotic resistance.

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, this compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induces apoptosis via mitochondrial pathway
MCF7 (Breast Cancer)20Disrupts microtubule dynamics
A549 (Lung Cancer)25Cell cycle arrest at G2/M phase

These results indicate that the compound may interfere with cell division and promote programmed cell death, making it a candidate for further investigation as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of MRSA. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting it could be developed as a novel treatment option.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in significant reduction in cell viability across multiple cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt normal cell cycle progression.

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